Product packaging for Benzene, 2,4-bis(bromomethyl)-1-methoxy-(Cat. No.:CAS No. 83020-58-0)

Benzene, 2,4-bis(bromomethyl)-1-methoxy-

Cat. No.: B2804368
CAS No.: 83020-58-0
M. Wt: 293.986
InChI Key: UAQSNCKYBZZMKE-UHFFFAOYSA-N
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Description

Benzene, 2,4-bis(bromomethyl)-1-methoxy- is a useful research compound. Its molecular formula is C9H10Br2O and its molecular weight is 293.986. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2O B2804368 Benzene, 2,4-bis(bromomethyl)-1-methoxy- CAS No. 83020-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(bromomethyl)-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQSNCKYBZZMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzene, 2,4 Bis Bromomethyl 1 Methoxy

Established Synthetic Pathways

Two principal pathways are recognized for the efficient synthesis of the target compound: the direct electrophilic substitution on a methoxy-substituted benzene (B151609) ring and the radical-mediated bromination of benzylic positions.

Multi-Step Synthesis Approaches

While one-pot syntheses are often preferred for their efficiency, multi-step approaches provide greater flexibility and control, sometimes starting from more readily available or cheaper materials. youtube.com A plausible multi-step synthesis for Benzene, 2,4-bis(bromomethyl)-1-methoxy- could involve the construction of the substituted benzene ring prior to the bromination steps.

A representative retrosynthetic analysis might start with a simpler, commercially available phenol:

Preparation of the Precursor: The synthesis could begin with m-cresol. The phenolic hydroxyl group is first protected or converted to the methoxy (B1213986) ether via Williamson ether synthesis (reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base) to yield 3-methylanisole (B1663972).

Introduction of the Second Methyl Group: A Friedel-Crafts alkylation could be performed on 3-methylanisole to introduce the second methyl group at the 4-position, yielding 2,4-dimethylanisole (B1585114). This step can be challenging regarding regioselectivity, as other isomers may form.

Final Bromination Step: The resulting 2,4-dimethylanisole can then be subjected to double benzylic bromination using NBS and a radical initiator, as described in section 2.1.1.2, to furnish the final product. chadsprep.comresearchgate.net

This multi-step approach, while longer, allows for the unambiguous placement of the functional groups, potentially leading to a purer final product compared to a one-pot reaction where separation of isomers could be a concern. youtube.com

Sequential Functionalization of the Aromatic Ring

The construction of polysubstituted benzene derivatives relies heavily on the principles of electrophilic aromatic substitution and the directing effects of the substituents already present on the ring. The synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy- is a prime example where the sequence of introducing functional groups is critical.

A logical retrosynthetic analysis suggests that a key precursor would be a methoxy-dimethylbenzene derivative, which can then undergo benzylic bromination. The challenge lies in introducing the methyl and methoxy groups in the correct 1,2,4-relationship.

A plausible synthetic route could begin with a commercially available starting material like p-cresol (B1678582). The synthesis would proceed through the following strategic steps:

Protection/Modification of the Hydroxyl Group : The hydroxyl group of p-cresol is strongly activating and ortho-, para-directing. To control subsequent reactions, it is converted to a methoxy group via Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide. This forms 4-methylanisole (B47524) (p-methylanisole).

Introduction of the Second Methyl Group : The next step is a Friedel-Crafts alkylation to introduce the second methyl group. The methoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. In 4-methylanisole, the positions ortho to the powerful methoxy group are C2 and C6. The position ortho to the methyl group is C3. The incoming electrophile (the methyl group) will preferentially be directed to the C2 position, yielding 2,4-dimethylanisole.

Benzylic Bromination : The final step is the free-radical bromination of the two methyl groups. This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under light irradiation. This reaction selectively brominates the benzylic positions, converting the two methyl groups into bromomethyl groups to yield the final product, Benzene, 2,4-bis(bromomethyl)-1-methoxy-. cecri.res.in

The directing effects of the substituents are crucial at each stage to ensure the formation of the desired 2,4-disubstituted pattern relative to the methoxy group. libretexts.org An alternative sequence, such as starting with 2,4-dimethylphenol (B51704) and then methylating the hydroxyl group, is also a viable strategy.

Protecting Group Strategies in Synthesis

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. numberanalytics.comjocpr.com The choice of a protecting group is critical and must be stable under the reaction conditions of subsequent steps while being easily removable under mild conditions when its purpose is served. numberanalytics.com

For the synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy-, protecting groups might be employed if more complex functional groups were present or if alternative synthetic routes were taken. For instance, if the synthesis started from a precursor with a reactive group that is incompatible with Friedel-Crafts alkylation or radical bromination, that group would require protection.

Key Principles of Protecting Group Strategy:

Orthogonality : In complex syntheses, multiple protecting groups may be needed. An orthogonal protection strategy uses groups that can be removed independently of one another by using different reagents or conditions (e.g., one is acid-labile, and another is removed by hydrogenolysis). numberanalytics.comnumberanalytics.com This allows for the selective deprotection of one functional group while others remain shielded. numberanalytics.com

Chemoselectivity : Protecting groups enable chemists to control the regioselectivity and chemoselectivity of reactions, ensuring that transformations occur only at the desired molecular site. jocpr.com

Minimization : A core principle, also aligned with green chemistry, is to use a minimal number of protecting groups to simplify the synthesis, reduce the number of steps, and minimize potential yield losses. numberanalytics.comcbijournal.com

While the direct synthesis outlined in the previous section may not necessitate a protecting group, a hypothetical scenario involving a precursor like 2,4-dimethyl-5-formylphenol would require protection of the aldehyde group (e.g., as an acetal) before performing a Williamson ether synthesis on the phenolic hydroxyl, as the basic conditions of the ether synthesis could interfere with the aldehyde.

Emerging and Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also safer, more scalable, and environmentally friendly.

Electrochemical Synthesis Pathways

Electrochemical synthesis, which uses electricity to drive chemical reactions, presents a sustainable alternative to conventional methods that often rely on stoichiometric reagents. mdpi.com For the synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy-, an electrochemical approach could be particularly valuable for the benzylic bromination step.

Electrochemical bromination of alkyl aromatic compounds can be achieved in a single-compartment cell using an aqueous solution of sodium bromide as the electrolyte and bromine source. cecri.res.inresearchgate.net The reaction proceeds via the anodic oxidation of bromide ions to generate bromine in situ. This electrochemically generated bromine then participates in the radical substitution at the benzylic positions of the precursor, 2,4-dimethylanisole.

Advantages of Electrochemical Bromination:

Safety : Avoids the handling and storage of bulk liquid bromine, a hazardous and corrosive reagent.

High Selectivity : Reaction conditions, such as current density and temperature, can be precisely controlled to minimize side reactions like nuclear bromination (bromination of the aromatic ring itself). researchgate.net

Atom Economy : Uses bromide salts, which are readily available, and electrons as the "reagent," leading to less waste. mdpi.com

The process often employs a two-phase electrolysis system, where the organic substrate is dissolved in an organic solvent and the electrolyte is an aqueous solution, which can result in high yields (70-90%) of the desired brominated products. cecri.res.in

ParameterTypical ConditionPurposeReference
Anode MaterialPlatinum (Pt) or Glassy CarbonProvides an inert surface for the oxidation of bromide ions. cecri.res.inmdpi.com
ElectrolyteAqueous Sodium Bromide (NaBr)Serves as the source of bromide for the reaction. researchgate.net
Current Density10-50 mA/cm²Controls the rate of bromine generation and reaction. cecri.res.in
Temperature5-15 °CLower temperatures help control selectivity and prevent over-bromination. cecri.res.in

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a powerful tool in organic chemistry for dramatically reducing reaction times, often from hours to minutes. beilstein-journals.orgnih.gov This technique uses microwave irradiation to heat the reaction mixture directly and efficiently.

For the synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy-, microwave irradiation could be applied to several steps. For example, the Friedel-Crafts alkylation or the final NBS bromination could be accelerated. Microwave heating can promote faster reaction rates and sometimes lead to higher yields and purer products compared to conventional heating methods. nih.gov Many microwave-assisted reactions can also be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste. researchgate.netarkat-usa.org

Synthetic StepConventional MethodMicrowave-Assisted AdvantageReference
Friedel-Crafts AlkylationHours of refluxing with a Lewis acid catalyst.Reaction time reduced to minutes, potentially with lower catalyst loading. nih.gov
Benzylic Bromination (with NBS)Several hours under reflux with a radical initiator.Rapid and uniform heating leads to faster reaction completion and potentially fewer side products. researchgate.net

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and consistency. beilstein-journals.orgbohrium.com

A continuous flow process for the synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy- could be designed for the bromination step, which can be highly exothermic and involve hazardous reagents.

Key Benefits of a Flow Approach:

Enhanced Safety : The small volume of the reactor at any given time minimizes the risk associated with highly reactive intermediates or exothermic reactions. beilstein-journals.org

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better yields and selectivity. beilstein-journals.org

Scalability : Production can be scaled up by running the system for a longer duration or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors. bohrium.com

Automation : Flow systems can be automated for continuous production with real-time monitoring, ensuring high product quality and reproducibility. uc.pt

In a potential setup, a solution of 2,4-dimethylanisole and a solution of the brominating agent (e.g., NBS or electrochemically generated bromine) would be pumped from separate reservoirs, combined in a T-mixer, and then passed through a heated or irradiated reactor coil to effect the reaction before the product stream is collected. nih.gov

Green Chemistry Principles in Synthetic Route Design

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Applying these principles to the synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy- can lead to a more sustainable and environmentally benign process.

The 12 Principles of Green Chemistry provide a framework for this optimization: cbijournal.comnih.gov

Prevention : It is better to prevent waste than to treat it after it has been created. cbijournal.com Designing a high-yield synthesis with minimal byproducts is a primary goal.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. cbijournal.com The bromination step using NBS has a lower atom economy than using Br₂ directly, but safety concerns often dictate the choice. Electrochemical methods using NaBr offer a greener alternative.

Less Hazardous Chemical Synthesis : Synthetic methods should be designed to use and generate substances that possess little or no toxicity. nih.gov Replacing hazardous solvents like carbon tetrachloride (often used in radical brominations) with safer alternatives like ethyl acetate (B1210297) or acetonitrile (B52724) is a key consideration.

Design for Energy Efficiency : Energy requirements should be minimized. cbijournal.com Microwave-assisted synthesis can be more energy-efficient than conventional heating, while flow chemistry allows for better thermal management. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. cbijournal.com Using a catalytic amount of a Lewis acid in the Friedel-Crafts step is preferable to using it in stoichiometric amounts.

By integrating these principles, for instance, by combining an electrochemical bromination (Principles 2, 3) in a continuous flow reactor (Principles 4, 11) using a bio-based solvent, the synthesis can be made significantly more sustainable.

Reaction Mechanisms and Chemical Transformations of Benzene, 2,4 Bis Bromomethyl 1 Methoxy

Nucleophilic Substitution Reactions at Benzylic Positions (SN2)

The primary reaction pathway for the bromomethyl groups in Benzene (B151609), 2,4-bis(bromomethyl)-1-methoxy- is nucleophilic substitution. Due to the nature of the benzylic carbon, which is a primary carbon attached to a benzene ring, these reactions predominantly follow an SN2 mechanism.

Reactivity Profiling of Benzylic Bromide Moieties

Benzylic halides, such as those in Benzene, 2,4-bis(bromomethyl)-1-methoxy-, are particularly reactive towards SN2 reactions. This enhanced reactivity stems from the stabilization of the SN2 transition state by the adjacent π-system of the benzene ring. As the nucleophile attacks the benzylic carbon and the bromide ion departs, the p-orbital on the benzylic carbon can overlap with the π-orbitals of the aromatic ring, delocalizing the partial negative charge in the transition state.

Both bromomethyl groups at the C-2 and C-4 positions are susceptible to nucleophilic attack. The methoxy (B1213986) group at the C-1 position, being an electron-donating group, increases the electron density of the ring. While its electronic effect is primarily on the aromatic ring itself, it can have a minor influence on the reactivity of the benzylic positions. Electron-donating groups can slightly destabilize the SN2 transition state by increasing electron density at the reaction center, but this effect is generally small for benzylic systems compared to the overriding stabilization from the π-system. Therefore, both benzylic positions are expected to be highly reactive towards a variety of nucleophiles. nih.gov

The reaction can proceed in a stepwise manner, where one bromomethyl group reacts first, followed by the second. This allows for the synthesis of unsymmetrically substituted products if the reaction conditions are carefully controlled. For example, using one equivalent of a nucleophile can lead to a monosubstituted product, which can then be reacted with a different nucleophile.

Influence of Nucleophile Structure on Reaction Kinetics

The kinetics of the SN2 reaction involving Benzene, 2,4-bis(bromomethyl)-1-methoxy- are highly dependent on the nature of the attacking nucleophile. The strength, concentration, and steric bulk of the nucleophile are critical factors determining the reaction rate.

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. For instance, nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) will react more rapidly than weaker nucleophiles like water or alcohols.

Steric Hindrance: Less sterically hindered nucleophiles will react more quickly. Bulky nucleophiles will experience greater steric repulsion when approaching the benzylic carbon, slowing down the reaction.

Solvent: The choice of solvent is also crucial. Polar aprotic solvents such as acetone (B3395972), DMF, or DMSO are ideal for SN2 reactions as they can solvate the cation but not the nucleophile, leaving it more reactive.

The table below illustrates the expected relative reactivity of various nucleophiles with the benzylic bromide moieties.

NucleophileStructureRelative ReactivityPotential Product(s)
Azide ionN₃⁻High2,4-Bis(azidomethyl)-1-methoxybenzene
Cyanide ionCN⁻High3-(3-methoxy-2,4-bis(cyanomethyl)phenyl)propanenitrile
Hydroxide ionOH⁻Moderate(2,4-Bis(hydroxymethyl)-1-methoxyphenyl)methanol
Phenoxide ionC₆H₅O⁻Moderate2,4-Bis(phenoxymethyl)-1-methoxybenzene
AmmoniaNH₃Low2,4-Bis(aminomethyl)-1-methoxybenzene

Stereoelectronic Effects on SN2 Pathways

Stereoelectronic effects play a significant role in determining the preferred reaction pathway in SN2 reactions. For an optimal transition state, the nucleophile must attack the benzylic carbon from the backside (180° to the leaving group, bromide). This anti-periplanar arrangement allows for maximum overlap between the HOMO of the nucleophile and the LUMO (σ* orbital) of the C-Br bond.

Furthermore, the orientation of the C-Br bond with respect to the plane of the benzene ring is important. For maximum stabilization of the transition state, the developing p-orbital on the benzylic carbon must align with the p-orbitals of the aromatic ring. This alignment facilitates the delocalization of electron density into the π-system. While the bromomethyl groups can rotate, there will be a conformational preference that allows for the most effective orbital overlap during the nucleophilic attack.

Formation of Key Intermediates

In a pure SN2 reaction, there are no true intermediates, only a high-energy transition state. This transition state for the reaction at one of the benzylic carbons of Benzene, 2,4-bis(bromomethyl)-1-methoxy- would feature a pentacoordinate carbon atom. The incoming nucleophile and the departing bromide ion would be partially bonded to the benzylic carbon, which would be sp²-hybridized with a p-orbital perpendicular to the plane of the three non-reacting substituents and aligned with the aromatic π-system.

However, under certain conditions (e.g., polar protic solvents, poor nucleophiles), the reaction might gain some SN1 character. In such a scenario, a benzylic carbocation intermediate could be formed. The stability of this carbocation would be significantly influenced by the substituents on the ring.

Carbocation at C-4: A carbocation formed at the benzylic position para to the methoxy group would be highly stabilized through resonance. The lone pair on the oxygen atom of the methoxy group can be delocalized into the ring and onto the benzylic carbon, significantly lowering the energy of the intermediate.

Carbocation at C-2: A carbocation at the benzylic position ortho to the methoxy group would also be stabilized by the electron-donating nature of the methoxy group, though potentially less effectively than the para-carbocation due to steric factors.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of Benzene, 2,4-bis(bromomethyl)-1-methoxy- is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy group. wikipedia.org The two bromomethyl groups, however, are weakly deactivating. The regioselectivity of any EAS reaction will be determined by the combined directing effects of these three substituents.

Regioselectivity Governed by Methoxy and Bromomethyl Substituents

The directing effects of the substituents on the ring are as follows:

-OCH₃ (Methoxy) group at C-1: This is a strongly activating, ortho-, para-directing group. libretexts.org It strongly directs incoming electrophiles to positions 2, 4, and 6. Since positions 2 and 4 are already substituted, it strongly activates position 6.

-CH₂Br (Bromomethyl) groups at C-2 and C-4: These are weakly deactivating groups due to the inductive effect of the bromine atom. However, like other alkyl groups, they are ortho-, para-directors.

The C-2 bromomethyl group directs to positions 3 (ortho) and 6 (para).

The C-4 bromomethyl group directs to positions 3 and 5 (ortho).

Position 6: This position is ortho to the strongly activating methoxy group and para to the C-2 bromomethyl group. It is, therefore, the most electronically enriched and sterically accessible position for an incoming electrophile.

Position 3: This position is ortho to both bromomethyl groups and meta to the methoxy group. It is deactivated by all three substituents.

Position 5: This position is ortho to the C-4 bromomethyl group and meta to the methoxy group. It is also deactivated.

The table below summarizes the directing effects of the substituents.

SubstituentPositionTypeDirecting Effect
-OCH₃1Strongly ActivatingOrtho, Para (to 2, 4, 6)
-CH₂Br2Weakly DeactivatingOrtho, Para (to 3, 6)
-CH₂Br4Weakly DeactivatingOrtho, Para (to 3, 5)

Mechanism of Electrophilic Attack and Arenium Ion Intermediates

The electrophilic substitution reactions on the aromatic ring of Benzene, 2,4-bis(bromomethyl)-1-methoxy- are governed by the directing effects of its substituents. The process is classically described as a two-step mechanism involving the formation of a resonance-stabilized carbocation known as an arenium ion, or sigma (σ)-complex.

The attack of an electrophile (E⁺) on the π-electron system of the benzene ring leads to the formation of this arenium ion intermediate. The stability of this intermediate is crucial in determining the position of substitution. For Benzene, 2,4-bis(bromomethyl)-1-methoxy-, the powerful electron-donating methoxy group (-OCH₃) at position 1 directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, since positions 2 and 4 are already substituted, the primary sites for further electrophilic attack are positions 3, 5, and 6.

The methoxy group stabilizes the arenium ion through resonance, particularly when the attack occurs at the ortho and para positions relative to it. This stabilization is achieved by delocalizing the positive charge onto the oxygen atom. Conversely, the bromomethyl groups (-CH₂Br) are electron-withdrawing via induction, which destabilizes the carbocation intermediate.

Considering the substituents present:

Attack at C-6 (ortho to -OCH₃): The positive charge in the arenium ion can be delocalized onto the methoxy group's oxygen, providing significant resonance stabilization.

Attack at C-5 (meta to -OCH₃): The positive charge cannot be directly delocalized onto the methoxy group, resulting in a less stable intermediate.

Attack at C-3 (ortho to -OCH₃ and -CH₂Br): While ortho to the activating methoxy group, this position is also adjacent to a deactivating bromomethyl group, and steric hindrance may play a role.

Therefore, electrophilic attack is most likely to occur at the C-6 position.

It is important to note that some modern computational and experimental studies on related molecules, such as the halogenation of anisole (B1667542), have challenged the universality of the arenium ion as an obligatory intermediate. nih.govmdpi.comrsc.org These studies suggest that alternative pathways, including concerted single-transition-state routes or addition-elimination mechanisms, may compete with or replace the traditional SₑAr mechanism, particularly in nonpolar media. nih.govmdpi.comrsc.org

Relative Reactivity and Activation/Deactivation Effects

The substituents on the ring exert influence through two primary modes:

Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bonds. The electronegativity of the atoms is the key factor.

Resonance Effect (Mesomeric Effect): This involves the donation or withdrawal of electron density through the pi (π) system via p-orbital overlap.

The methoxy group is a powerful activating group. ucalgary.canih.gov Although oxygen is highly electronegative and withdraws electron density inductively, its ability to donate a lone pair of electrons into the aromatic ring via resonance is a much stronger effect. This resonance donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.govlibretexts.org

In contrast, the bromomethyl (-CH₂Br) groups are deactivating. The electronegative bromine atom pulls electron density away from the benzylic carbon, which in turn withdraws electron density from the benzene ring through an inductive effect. taylorfrancis.comresearchgate.net This reduces the ring's nucleophilicity and slows the rate of electrophilic attack.

Substituent GroupPositionInductive EffectResonance EffectOverall Effect on Ring
-OCH₃ (Methoxy)1Electron-withdrawingStrongly electron-donatingStrongly Activating
-CH₂Br (Bromomethyl)2Electron-withdrawingNegligibleDeactivating
-CH₂Br (Bromomethyl)4Electron-withdrawingNegligibleDeactivating

Radical Reaction Pathways

The bromomethyl groups of Benzene, 2,4-bis(bromomethyl)-1-methoxy- are typically introduced via a radical substitution reaction on the precursor molecule, 2,4-dimethylanisole (B1585114). These benzylic positions are particularly susceptible to radical reactions.

Generation and Behavior of Benzylic Radicals

The key step in radical reactions at the bromomethyl positions is the formation of a benzylic radical. This occurs through the homolytic cleavage of a carbon-hydrogen bond at the benzylic position. For instance, in the synthesis of the title compound from 2,4-dimethylanisole, a bromine radical (Br•), generated from molecular bromine (Br₂) by UV light or a radical initiator, abstracts a hydrogen atom from one of the methyl groups.

This abstraction is highly selective for the benzylic hydrogens because the resulting benzylic radical is significantly stabilized by resonance. The unpaired electron can be delocalized over the aromatic ring, increasing the stability of the radical intermediate and lowering the activation energy for its formation. cecri.res.in This stability is the primary reason why radical halogenation is highly specific to the benzylic position over other C-H bonds.

Radical Chain Propagation and Termination

The formation of Benzene, 2,4-bis(bromomethyl)-1-methoxy- via radical bromination of 2,4-dimethylanisole proceeds through a classic radical chain mechanism involving three stages: initiation, propagation, and termination.

Initiation: The reaction begins with the generation of bromine radicals. This is typically achieved by the homolytic cleavage of Br₂ using UV light or a radical initiator like azobisisobutyronitrile (AIBN).

Br₂ → 2 Br•

Propagation: This is a two-step cycle where a radical is consumed and another is generated, allowing the chain to continue.

Step 1: A bromine radical abstracts a benzylic hydrogen from 2,4-dimethylanisole to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

Step 2: The benzylic radical reacts with a molecule of Br₂, abstracting a bromine atom to form the monobrominated product and a new bromine radical, which can start the cycle again. This process can be repeated at the second methyl group to yield the dibrominated product.

Termination: The chain reaction is terminated when two radicals combine, removing the reactive species from the cycle. This can happen in several ways:

Br• + Br• → Br₂

Benzylic• + Br• → Product

Benzylic• + Benzylic• → Dimer

Control of Undesired Side Reactions in Radical Processes

Several side reactions can occur during radical bromination, reducing the yield of the desired product. Effective control of reaction conditions is crucial to minimize these pathways.

Over-bromination: One common issue is the addition of more than one bromine atom to a single benzylic position, forming a dibromomethyl group (-CHBr₂). This can be controlled by carefully managing the stoichiometry of the reactants and the reaction time. researchgate.net Stopping the reaction after the desired amount of bromine has been consumed is key.

Electrophilic Aromatic Substitution: If any Lewis acid catalysts are present (e.g., FeBr₃, which can form from impurities), electrophilic bromination of the aromatic ring can compete with the desired radical pathway. The methoxy-activated ring is particularly susceptible to this. To prevent this, the reaction should be carried out under strict radical conditions (e.g., in a non-polar solvent like CCl₄, with a radical initiator or light) and in the absence of Lewis acids.

Polymerization: Benzylic radicals can sometimes initiate polymerization, especially if the reaction temperature is too high. Maintaining a controlled temperature is essential for a clean reaction.

Elimination Reactions

Benzylic halides such as Benzene, 2,4-bis(bromomethyl)-1-methoxy- are susceptible to elimination reactions, particularly in the presence of a base. ucalgary.calibretexts.org This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form a double bond.

In this specific molecule, the elimination of HBr from one of the bromomethyl groups would lead to the formation of a highly reactive intermediate known as a quinone methide. nih.govresearchgate.net The reaction is typically facilitated by a base (B:), which abstracts a proton from the benzylic carbon, followed by the departure of the bromide ion. This process often occurs via a concerted E2 (bimolecular elimination) mechanism. libretexts.org

The formation of the quinone methide is driven by the restoration of aromaticity in the resulting phenolic product after the intermediate is quenched. researchgate.net These intermediates are powerful electrophiles and will readily react with any available nucleophiles. The presence of the electron-donating methoxy group can influence the stability and formation of the quinone methide intermediate. nih.gov Due to the presence of two bromomethyl groups, sequential eliminations could potentially occur under forcing conditions, leading to complex reaction mixtures.

Dehydrobromination Mechanisms

Dehydrobromination of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" involves the elimination of hydrogen bromide (HBr) to form unsaturated derivatives. This reaction is typically promoted by a base and is a crucial step in the synthesis of various conjugated polymers and styrenic compounds. The mechanism of dehydrobromination for benzylic bromides generally proceeds through an E2 (bimolecular elimination) pathway, particularly with the use of strong, sterically hindered bases. libretexts.orgmsu.edu

In the E2 mechanism, a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atom (the β-carbon), while simultaneously, the bromide ion departs. pearson.com This concerted process leads to the formation of a double bond. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", the presence of two bromomethyl groups allows for a sequential or double dehydrobromination.

The general steps for the dehydrobromination of one of the bromomethyl groups can be outlined as follows:

Approach of the base to a benzylic proton.

Formation of a transition state where the C-H bond is partially broken, the C=C bond is partially formed, and the C-Br bond is partially broken.

Departure of the bromide leaving group and the protonated base, resulting in the formation of a styrenic intermediate.

A second dehydrobromination can then occur at the remaining bromomethyl group to yield a divinylbenzene (B73037) derivative.

Formation of Styrenic and Related Unsaturated Derivatives

The dehydrobromination of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" is a key method for the synthesis of styrenic and other unsaturated derivatives. These products are valuable monomers for polymerization and starting materials for further organic transformations. For instance, the controlled elimination of one equivalent of HBr would yield a mono-styrenic intermediate, which could be isolated or used in situ.

A significant application of the dehydrobromination of bis(bromomethyl)arenes is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. nih.govdntb.gov.uarsc.orgwikipedia.org In a similar fashion, "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" can serve as a monomer in polymerization reactions, where the in-situ formation of a quinodimethane intermediate via double dehydrobromination is followed by polymerization. researchgate.net

The general reaction scheme for the formation of a divinylbenzene derivative from "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" is as follows:

Benzene, 2,4-bis(bromomethyl)-1-methoxy- + 2 Base → 1-methoxy-2,4-divinylbenzene + 2 [Base-H]Br

The specific structure of the resulting unsaturated derivatives will depend on the reaction conditions and the stoichiometry of the base used. Partial dehydrobromination can lead to the formation of vinylbenzyl bromides, which are themselves useful bifunctional monomers.

Reactant Reagent/Conditions Product(s) Reference
Bis(bromomethyl)arenesStrong base (e.g., potassium tert-butoxide), heatPoly(phenylene vinylene)s, styrenic derivatives nih.govwikipedia.org
Benzylic bromidesBaseAlkenes masterorganicchemistry.com

Cross-Coupling Reactions

The benzylic bromide functionalities in "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" make it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki, Heck)

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. nih.govresearchgate.netnih.gov "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" can react with aryl- or vinyl-boronic acids or their esters at one or both of the bromomethyl positions.

The catalytic cycle for the Suzuki coupling generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the aid of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The reaction of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" with an arylboronic acid can be controlled to achieve mono- or diarylation depending on the stoichiometry of the reagents. lookchem.comresearchgate.net

Reactant 1 Reactant 2 Catalyst/Base Product Type Reference
Benzyl halideArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Diaryl methane researchgate.net
Benzyl bromidePotassium aryltrifluoroboratePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃Diaryl methane nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgrsc.org While typically applied to aryl and vinyl halides, benzylic halides can also participate in Heck-type reactions. nih.govu-szeged.hunih.gov "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" could potentially react with alkenes at the benzylic positions to form more complex unsaturated structures.

The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the base. rsc.org

Transition Metal-Catalyzed Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. researchgate.netresearchgate.net The benzylic bromide groups of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" can undergo nucleophilic substitution with various heteroatom nucleophiles, a process that can be facilitated by transition metal catalysts, such as copper or iron. acs.orgchemrxiv.orgchemrxiv.orgchemrxiv.orgacs.orgresearchgate.net

Common carbon-heteroatom bond-forming reactions for benzylic halides include:

C-N Bond Formation (Amination): Reaction with primary or secondary amines in the presence of a suitable catalyst (e.g., palladium or copper complexes) and a base can yield benzylic amines. acs.orgchemrxiv.orgorganic-chemistry.org

C-O Bond Formation (Etherification): Reaction with alcohols or phenols, often catalyzed by copper or iron complexes, can produce benzylic ethers. chemrxiv.orgchemrxiv.orgacs.org

These reactions provide pathways to a diverse range of functionalized molecules starting from "Benzene, 2,4-bis(bromomethyl)-1-methoxy-".

Reactant 1 Reactant 2 (Nucleophile) Catalyst/Conditions Product Type Reference
Aryl/Benzyl HalideAminePd or Cu catalyst, BaseAryl/Benzyl Amine acs.orgchemrxiv.org
Aryl/Benzyl HalideAlcohol/PhenolCu or Fe catalyst, BaseAryl/Benzyl Ether chemrxiv.orgchemrxiv.org

Organometallic Reagent Chemistry (e.g., Grignard Reagents)

"Benzene, 2,4-bis(bromomethyl)-1-methoxy-" can react with organometallic reagents, such as Grignard reagents (R-MgBr), in two principal ways. The benzylic bromide can act as an electrophile in a cross-coupling type reaction, or it can be converted into a Grignard reagent itself. youtube.comlibretexts.org

Reaction as an Electrophile:

Grignard reagents are strong nucleophiles and can displace the bromide ions from the benzylic positions to form new carbon-carbon bonds. This reaction is a classic method for alkylation or arylation at a benzylic carbon.

Formation of a Grignard Reagent:

Alternatively, one or both of the bromomethyl groups can be converted into a Grignard reagent by reaction with magnesium metal in an ether solvent. google.comresearchgate.net The resulting organometallic species is a powerful nucleophile and can be used in subsequent reactions with various electrophiles, such as aldehydes, ketones, and esters, to create more complex molecular architectures. However, the presence of two reactive sites could lead to polymerization or intramolecular reactions if not carefully controlled.

Reactant Reagent Solvent Product Type Reference
m-BromoanisoleMgEtherGrignard Reagent google.com
Anisole bromideMgEtherGrignard Reagent researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Versatile Role as a Synthetic Building Block

The presence of two benzylic bromide functionalities renders Benzene (B151609), 2,4-bis(bromomethyl)-1-methoxy- a key component in various alkylation and polymerization reactions. These reactive sites provide handles for the covalent assembly of intricate supramolecular structures and functional polymeric materials.

The bifunctional nature of 2,4-bis(bromomethyl)-1-methoxybenzene makes it an ideal candidate for the synthesis of macrocyclic compounds, including cyclophanes and related structures. mun.canih.govmdpi.com While direct synthesis of macrocycles from this specific compound is not extensively documented in publicly available research, its structural similarity to other bis(bromomethyl)arenes suggests its utility in such applications. The general synthetic strategy involves the reaction of the bis(bromomethyl) derivative with a suitable difunctional linker under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

For instance, the reaction of a bis(bromomethyl)arene with a dithiol or a diamine can lead to the formation of thiacyclophanes or azacyclophanes, respectively. mun.ca The methoxy (B1213986) group on the benzene ring of the target compound can influence the conformational properties and solubility of the resulting macrocycle.

Cryptands, which are three-dimensional, bicyclic or polycyclic molecules, can also be synthesized using precursors with similar functionalities. nih.govbeilstein-journals.orgrsc.org The synthesis of a cryptand often involves a stepwise approach where macrocycles are first formed and then bridged, or a template-driven one-pot reaction. A bis(bromomethyl)arene like 2,4-bis(bromomethyl)-1-methoxybenzene could serve as a key component in forming the bridges of the cryptand structure by reacting with appropriate tripodal amines or other polyfunctional core units. nih.gov

Macrocyclic System Potential Difunctional Linker Resulting Linkage
CyclophaneBisphenol, Dithiol, DiamineEther, Thioether, Amine
Cryptand BridgeTripodal Amines, TrisphenolsAmine, Ether

One of the most significant applications of Benzene, 2,4-bis(bromomethyl)-1-methoxy- and its derivatives is in the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties.

Benzene, 2,4-bis(bromomethyl)-1-methoxy- is a key monomer in the synthesis of substituted poly(p-phenylene vinylene) (PPV) derivatives. nih.govscirp.orgrsc.org PPV and its analogues are a class of conducting polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The Gilch polymerization is a common method for synthesizing PPVs from α,α'-dihalo-p-xylenes in the presence of a strong base, such as potassium tert-butoxide. rsc.orgsci-hub.ru

The methoxy substituent on the monomer plays a crucial role in enhancing the solubility of the resulting polymer, which is a significant advantage for solution-based processing of these materials. The polymerization proceeds through a proposed p-quinodimethane intermediate. researchgate.net The reaction conditions, such as solvent and temperature, can be tuned to control the molecular weight and properties of the final polymer. nih.gov

Monomer Derivative Polymerization Method Resulting Polymer Key Property
1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzeneGilch PolymerizationPoly(2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene) (MEH-PPV)High solubility, Electroluminescence
2,4-bis(bromomethyl)-1-methoxybenzeneGilch PolymerizationSubstituted PPVPotential for tailored electronic properties

Beyond the Gilch route, the bis(bromomethyl) functionality allows this compound to participate in various polycondensation and step-growth polymerization reactions. cnrs.frrsc.org In these processes, the monomer reacts with a co-monomer containing two nucleophilic groups, such as a bisphenol or a diamine, to form a polymer chain with the elimination of a small molecule like hydrogen bromide. This type of polymerization can lead to a variety of polymer architectures, including polyesters, polyamides, and polyethers, depending on the choice of the co-monomer. The methoxy group on the benzene ring can impart specific properties, such as increased solubility and modified thermal characteristics, to the resulting polymers.

The reactive bromomethyl groups of Benzene, 2,4-bis(bromomethyl)-1-methoxy- can be utilized in the construction of a variety of complex heterocyclic systems. pitt.edunih.govderpharmachemica.comnih.govbeilstein-journals.orgresearchgate.net By reacting with dinucleophiles, it can serve as a building block for the formation of rings containing heteroatoms such as sulfur, nitrogen, or oxygen.

For example, reaction with a sulfide (B99878) source can lead to the formation of thiophene-containing macrocycles or polymers. nih.govresearchgate.net Similarly, reaction with primary amines or hydrazines can be employed to construct nitrogen-containing heterocycles like pyridines or pyrazoles. nih.govnih.govsigmaaldrich.com The specific reaction conditions and the nature of the dinucleophile will determine the size and type of the resulting heterocyclic ring. While specific examples utilizing 2,4-bis(bromomethyl)-1-methoxybenzene are not abundant in the literature, the chemical principles are well-established with analogous bis(halomethyl)arenes.

Dendrimers and other branched polymers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.netnih.govnih.govkoreascience.kr The bifunctional nature of Benzene, 2,4-bis(bromomethyl)-1-methoxy- makes it a potential candidate for use as a core molecule in the divergent synthesis of dendrimers. nih.gov In this approach, successive generations of branching units are added to the core, leading to an exponential growth in the number of terminal functional groups.

Branched Architecture Synthetic Approach Role of 2,4-bis(bromomethyl)-1-methoxybenzene
DendrimerDivergent SynthesisCore Molecule
Star Polymer"Core-first"Initiator/Core Unit

Monomer in Conjugated Polymer Synthesis

Supramolecular Chemistry and Molecular Recognition

The unique substitution pattern of 2,4-bis(bromomethyl)-1-methoxybenzene makes it a valuable precursor for designing molecules capable of molecular recognition and self-assembly. The spatial arrangement of the two bromomethyl groups allows for the formation of macrocyclic structures that can act as hosts for various guest molecules.

Design of Host-Guest Systems and Molecular Cages

The reactive nature of the bromomethyl groups facilitates the synthesis of macrocycles, which are fundamental to host-guest chemistry. By reacting 2,4-bis(bromomethyl)-1-methoxybenzene with appropriate linking molecules, a variety of host systems and molecular cages can be constructed. For instance, reaction with catechols or other dihydroxyarenes under basic conditions can lead to the formation of cyclotriveratrylene (B73569) (CTV) analogues. These bowl-shaped molecules are known to encapsulate small organic molecules and ions.

Similarly, this compound is a key starting material for the synthesis of cryptophanes, which are cage-like molecules with high affinity for small guests like xenon. The synthesis typically involves the coupling of two CTV units. While the direct synthesis of cryptophanes from 2,4-bis(bromomethyl)-1-methoxybenzene is not extensively documented, its isomeric precursors are commonly used, suggesting its potential in creating tailored host cavities. The methoxy group on the aromatic ring can influence the electronic properties and conformational flexibility of the resulting host molecule, thereby tuning its guest-binding capabilities.

Table 1: Examples of Host-Guest Systems Derived from Bis(bromomethyl)benzene Precursors

Host Type Precursor Example Guest Molecule(s) Application
Cyclotriveratrylene (CTV) Analogue 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene Small organic molecules Molecular recognition, sensing
Cryptophane Functionalized Cyclotriveratrylenes Xenon, small organic molecules Biosensing, imaging
[2+2] Macrocycle 1,3-Bis(bromomethyl)benzene Aromatic guests Molecular recognition

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, C-H...π Interactions)

The solid-state structure and crystal packing of derivatives of 2,4-bis(bromomethyl)-1-methoxybenzene are governed by a variety of non-covalent interactions. These interactions are crucial for understanding and designing self-assembling systems and crystal engineering.

Halogen Bonding: The bromine atoms in the bromomethyl groups can act as halogen bond donors, interacting with electron-rich atoms like oxygen, nitrogen, or even other bromine atoms. In the crystal structure of the related compound 5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene, Br...Br contacts play a crucial role in the crystal packing. These interactions, along with C-H...Br hydrogen bonds, dominate the packing patterns.

C-H...π Interactions: The electron-rich aromatic ring, influenced by the methoxy group, can participate in C-H...π interactions. In these interactions, C-H bonds from neighboring molecules act as weak hydrogen bond donors to the π-system of the benzene ring. Analysis of related anisole (B1667542) derivatives reveals that C-H...π interactions can lead to the formation of molecular stacks. The presence of bromine atoms, however, can influence the distances between adjacent aromatic moieties, indicating a complex interplay between different intermolecular forces.

Table 2: Key Intermolecular Interactions in Bromomethylated Anisole Derivatives

Interaction Type Description Significance in Crystal Packing
Halogen Bonding (Br...Br) An attractive interaction between an electrophilic region on one bromine atom and a nucleophilic region on another. Plays a crucial role in directing the assembly of molecules in the solid state.
C-H...Br Hydrogen Bonds Weak hydrogen bonds where a C-H group acts as the donor and a bromine atom as the acceptor. Contributes significantly to the overall stability of the crystal lattice.
C-H...π Interactions An interaction between a C-H bond and the electron cloud of the aromatic ring. Can lead to the formation of stacked structures and influences the overall molecular arrangement.

Self-Assembly Processes

The bifunctional nature of 2,4-bis(bromomethyl)-1-methoxybenzene makes it an ideal candidate for use in self-assembly processes to form discrete, well-defined supramolecular structures. For example, it can be used in the synthesis of [2+2] macrocycles through reaction with a complementary linear molecule containing two nucleophilic sites. The geometry of the starting material dictates the shape and size of the resulting macrocycle.

The principles of dynamic covalent chemistry can also be applied, where reversible bond formation allows for the "proof-reading" and error-correction of the self-assembly process, leading to the thermodynamically most stable macrocyclic product. The methoxy substituent can impart solubility and influence the conformational preferences of the final assembled structure.

Derivatization Strategies and Functional Group Interconversions

The two bromomethyl groups are highly susceptible to nucleophilic substitution, providing a straightforward pathway for introducing a wide range of functional groups. This allows for the synthesis of a diverse library of compounds with tailored properties.

Introduction of Nitrogen-Containing Functional Groups (e.g., Azides, Amines, Nitriles)

Azides: The reaction of 2,4-bis(bromomethyl)-1-methoxybenzene with sodium azide (B81097) in a suitable solvent like DMF or acetone (B3395972) readily yields the corresponding diazide. This reaction typically proceeds via an SN2 mechanism. The resulting 2,4-bis(azidomethyl)-1-methoxybenzene is a stable precursor for further transformations, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry". This allows for the facile connection of the aromatic core to other molecules containing alkyne functionalities.

Amines: Primary and secondary amines can displace the bromide ions to form the corresponding mono- or di-substituted amine derivatives. To favor the formation of the disecondary amine, an excess of the starting bis(bromomethyl) compound can be used, while an excess of the amine will favor the formation of the diamine. These reactions are typically carried out in the presence of a base to neutralize the HBr formed. The resulting amines are valuable intermediates for the synthesis of more complex molecules, including ligands for metal complexes and building blocks for polymers.

Nitriles: The introduction of nitrile groups can be achieved by reacting 2,4-bis(bromomethyl)-1-methoxybenzene with a cyanide salt, such as sodium or potassium cyanide. The resulting 2,4-bis(cyanomethyl)-1-methoxybenzene can be further hydrolyzed to carboxylic acids or reduced to primary amines, demonstrating the versatility of the nitrile functionality.

Introduction of Oxygen-Containing Functional Groups (e.g., Alcohols, Ethers, Esters)

Alcohols: The corresponding dialcohol, (1-methoxy-2,4-phenylene)dimethanol, can be prepared by hydrolysis of the dibromide, for example, by reaction with aqueous sodium hydroxide, often in the presence of a phase-transfer catalyst. A more controlled method involves reaction with sodium acetate (B1210297) followed by hydrolysis of the resulting diacetate.

Ethers: The Williamson ether synthesis is a classical and efficient method for preparing ethers from this compound. Reaction with sodium alkoxides or phenoxides results in the formation of the corresponding diethers. This reaction is an SN2 process and works well with primary alkyl halides like the bromomethyl groups of the title compound. This strategy allows for the attachment of a wide variety of alkyl or aryl side chains.

Esters: The formation of diesters can be accomplished by reacting 2,4-bis(bromomethyl)-1-methoxybenzene with the carboxylate salt of a carboxylic acid. This reaction, often carried out in a polar aprotic solvent, provides a direct route to molecules with ester functionalities, which are common in pharmaceuticals and materials science.

Table 3: Summary of Derivatization Reactions

Functional Group Introduced Reagent(s) Reaction Type Product
Azide Sodium Azide (NaN₃) SN2 2,4-Bis(azidomethyl)-1-methoxybenzene
Amine Primary/Secondary Amine (RNH₂/R₂NH) SN2 2,4-Bis((alkylamino)methyl)-1-methoxybenzene
Nitrile Sodium Cyanide (NaCN) SN2 2,4-Bis(cyanomethyl)-1-methoxybenzene
Alcohol NaOH (aq) or 1. NaOAc, 2. H₃O⁺ SN2/Hydrolysis (1-Methoxy-2,4-phenylene)dimethanol
Ether Sodium Alkoxide (NaOR) Williamson Ether Synthesis (SN2) 2,4-Bis((alkoxy)methyl)-1-methoxybenzene
Ester Carboxylate Salt (RCOONa) SN2 1-Methoxy-2,4-phenylenebis(methylene) dicarboxylate

Introduction of Sulfur-Containing Functional Groups (e.g., Thiols, Sulfides)

The presence of two reactive bromomethyl groups makes Benzene, 2,4-bis(bromomethyl)-1-methoxy- a valuable precursor for the synthesis of various sulfur-containing molecules. The benzylic bromide moieties are excellent electrophiles, readily undergoing nucleophilic substitution reactions with a range of sulfur-based nucleophiles. This reactivity allows for the controlled introduction of thiol and sulfide functionalities, which are pivotal in the construction of complex organic architectures and functional materials.

Synthesis of Dithiols:

The conversion of Benzene, 2,4-bis(bromomethyl)-1-methoxy- to the corresponding dithiol, 1-methoxy-2,4-bis(mercaptomethyl)benzene, can be achieved through a two-step process. A common and effective method involves the reaction with thiourea (B124793). In this procedure, the bis(bromomethyl) compound is treated with two equivalents of thiourea in a suitable solvent, such as ethanol, to form a bis(isothiuronium) salt intermediate. This salt is typically a stable, crystalline solid that can be isolated and purified. Subsequent hydrolysis of the bis(isothiuronium) salt, usually under basic conditions (e.g., with aqueous sodium hydroxide), cleaves the C-S bond of the isothiourea group, yielding the desired dithiol upon acidification. This method is generally preferred over the direct use of sodium hydrosulfide (B80085) due to the latter's challenging handling and potential for side reactions.

Table 1: Synthesis of 1-methoxy-2,4-bis(mercaptomethyl)benzene

StepReagentIntermediate/ProductKey Transformation
1ThioureaBis(isothiuronium) saltFormation of C-S bond
2Sodium HydroxideDithiolateHydrolysis
3Acid Workup1-methoxy-2,4-bis(mercaptomethyl)benzeneProtonation

Synthesis of Sulfides (Thioethers):

The synthesis of sulfides, or thioethers, from Benzene, 2,4-bis(bromomethyl)-1-methoxy- can be accomplished through direct reaction with thiols (mercaptans) or their corresponding thiolates. This reaction proceeds via a standard SN2 mechanism, where the sulfur nucleophile displaces the bromide ion. The reactivity of the thiol is enhanced in the presence of a base (e.g., sodium hydroxide, sodium ethoxide), which deprotonates the thiol to form the more nucleophilic thiolate anion.

By employing this methodology, a wide variety of symmetrical or unsymmetrical bis-sulfides can be synthesized. For instance, reaction with two equivalents of a simple alkyl or aryl thiol, such as ethanethiol (B150549) or thiophenol, in the presence of a base, will yield the corresponding bis(alkylthio) or bis(arylthio) derivative. The choice of solvent for these reactions is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which can effectively solvate the cation of the thiolate salt.

The reaction conditions, including temperature and reaction time, can be adjusted to optimize the yield and minimize the formation of any potential side products. The versatility of this reaction allows for the incorporation of a diverse range of R-groups into the final sulfide product, making it a powerful tool for molecular design and the synthesis of functional materials.

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, represent a straightforward and efficient method for modifying the reactivity of the benzylic positions in Benzene, 2,4-bis(bromomethyl)-1-methoxy-. wikipedia.org This type of reaction involves the substitution of the bromine atoms with other halogens, most commonly iodine, by treatment with an appropriate halide salt. wikipedia.orgiitk.ac.in

The classic Finkelstein reaction entails the conversion of an alkyl bromide to an alkyl iodide using a solution of sodium iodide in acetone. wikipedia.org This transformation is an equilibrium process that is driven to completion by the precipitation of the less soluble sodium bromide in acetone, effectively removing it from the reaction mixture according to Le Châtelier's principle. wikipedia.org The same principle applies to the reaction of Benzene, 2,4-bis(bromomethyl)-1-methoxy- with sodium iodide. The two bromomethyl groups readily undergo nucleophilic substitution by iodide ions, which are excellent nucleophiles, to yield 2,4-bis(iodomethyl)-1-methoxybenzene.

Table 2: Finkelstein Reaction on Benzene, 2,4-bis(bromomethyl)-1-methoxy-

ReactantReagentSolventProductDriving Force
Benzene, 2,4-bis(bromomethyl)-1-methoxy-Sodium Iodide (NaI)Acetone2,4-bis(iodomethyl)-1-methoxybenzenePrecipitation of Sodium Bromide (NaBr)
Benzene, 2,4-bis(bromomethyl)-1-methoxy-Potassium Fluoride (B91410) (KF)Polar aprotic (e.g., DMF)2,4-bis(fluoromethyl)-1-methoxybenzeneFormation of stable C-F bond

The resulting 2,4-bis(iodomethyl)-1-methoxybenzene is often more reactive than the starting bromide in subsequent nucleophilic substitution reactions due to iodide being a better leaving group than bromide. This enhanced reactivity can be advantageous in the synthesis of complex molecules where a more labile leaving group is required.

Similarly, the bromine atoms can be exchanged for fluorine by reacting Benzene, 2,4-bis(bromomethyl)-1-methoxy- with a source of fluoride ions, such as potassium fluoride. organic-chemistry.org These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride ion. wikipedia.org The formation of the highly stable carbon-fluorine bond is a significant thermodynamic driving force for this reaction. organic-chemistry.org The introduction of fluorine can significantly alter the electronic and steric properties of the molecule, which is of interest in medicinal chemistry and materials science.

These halogen exchange reactions provide a convenient pathway to access a wider range of dihalo-substituted methoxybenzene derivatives, thereby expanding the synthetic utility of Benzene, 2,4-bis(bromomethyl)-1-methoxy- as a versatile building block.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost, making them standard tools for theoretical chemists. For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", these methods would be invaluable in predicting its behavior and characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", with its flexible methoxy (B1213986) and bromomethyl groups, conformational analysis is crucial. This would involve rotating the bonds of these substituent groups to identify various stable conformers and determine their relative energies. While no specific conformational analysis for this compound has been published, studies on similar substituted anisoles often reveal the preferred orientation of the methoxy group relative to the benzene (B151609) ring and other substituents.

Table 1: Hypothetical Data Table for Geometric Optimization of Benzene, 2,4-bis(bromomethyl)-1-methoxy- (Note: This table is illustrative as no published data is available. Actual values would be obtained from DFT calculations, for example, at the B3LYP/6-311++G(d,p) level of theory.)

ParameterOptimized Value
C-C (aromatic) bond length~1.39 Å
C-O (methoxy) bond length~1.36 Å
C-Br (bromomethyl) bond length~1.95 Å
C-O-C bond angle~118°
Dihedral Angle (C-C-O-C)Varies with conformer

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", the electron-donating methoxy group and the electron-withdrawing bromomethyl groups would significantly influence the energies and distributions of these frontier orbitals.

Table 2: Hypothetical Data Table for HOMO-LUMO Analysis of Benzene, 2,4-bis(bromomethyl)-1-methoxy- (Note: This table is illustrative as no published data is available. Values would be calculated using methods like DFT.)

ParameterEnergy (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of a compound. For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) and Raman vibrational frequencies. These predictions are based on the optimized geometry and the calculated electronic environment around each atom. While experimental spectra for this compound may exist in proprietary databases, published computational predictions are not available.

Theoretical methods can be used to calculate the thermodynamic parameters of reactions involving "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", such as its formation or its participation in further chemical transformations. Parameters like the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined. These calculations are crucial for understanding the feasibility and spontaneity of a reaction under different conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and even the spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-".

¹H NMR Spectroscopy would be utilized to identify the types and number of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the methoxy (B1213986) protons, the bromomethyl protons, and the aromatic protons. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons of the bromomethyl groups (-CH₂Br) would likely appear at a higher chemical shift compared to a standard methyl group due to the deshielding effect of the adjacent bromine atom. The integration of these signals would confirm the ratio of protons in each unique environment. Furthermore, spin-spin coupling patterns between adjacent aromatic protons would help to confirm their substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum would display a distinct peak for each unique carbon atom. The chemical shifts of the carbon atoms in the benzene ring, the bromomethyl groups, and the methoxy group would provide critical data for structural confirmation. The carbon atom attached to the oxygen of the methoxy group would have a characteristic chemical shift, as would the carbons of the bromomethyl groups.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data from similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃ 3.8 - 4.0 55 - 60
Ar-CH₂Br (at C2) 4.5 - 4.8 30 - 35
Ar-CH₂Br (at C4) 4.5 - 4.8 30 - 35
Aromatic-H 6.8 - 7.5 110 - 160

Note: These are estimated values and actual experimental data are required for confirmation.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete structural and stereochemical details of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", COSY would definitively show the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for example, linking the protons of the bromomethyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between quaternary carbons (those without attached protons) and nearby protons. For instance, HMBC could show correlations from the methoxy protons to the aromatic carbon at the C1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. While less critical for a relatively rigid molecule like this, it could confirm through-space interactions between, for example, the methoxy protons and the protons of the adjacent bromomethyl group at the C2 position.

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in the solid phase. While less common for routine characterization of small organic molecules that are soluble, ssNMR could be employed if the compound is a crystalline solid to investigate properties such as polymorphism (the existence of different crystal structures) and to determine internuclear distances and molecular packing in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", the FT-IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic groups, the C-O bond of the methoxy group, the C-Br bonds, and the C=C bonds of the benzene ring.

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (-CH₃, -CH₂Br) Stretching 3000 - 2850
Aromatic C=C Stretching 1600 - 1450
C-O (methoxy) Stretching 1250 - 1000

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It also probes molecular vibrations but is based on the inelastic scattering of laser light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" would provide additional information, particularly about the vibrations of the benzene ring and the C-Br bonds, which can sometimes be weak or difficult to assign in the FT-IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. By measuring the mass with high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", HRMS is essential for unequivocally confirming its elemental formula, C₉H₁₀Br₂O. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This experimental value is then compared to the theoretical mass, with a small mass error (typically <5 ppm) confirming the molecular formula.

Table 1: Theoretical Isotopic Mass Calculation for C₉H₁₀Br₂O

Element Isotope Quantity Mass (Da) Total Mass (Da)
Carbon ¹²C 9 12.00000 108.00000
Hydrogen ¹H 10 1.00783 10.07830
Oxygen ¹⁶O 1 15.99491 15.99491
Bromine ⁷⁹Br 2 78.91834 157.83668

| Total | | | | 291.910 |

Note: The table shows the calculation for the monoisotopic mass using the most abundant bromine isotope, ⁷⁹Br. Due to the presence of the nearly equally abundant ⁸¹Br isotope, the full mass spectrum would show a characteristic isotopic pattern.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). osu.edu The resulting fragment ions are then analyzed to provide structural information about the original molecule. osu.educhemrxiv.org

For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", the molecular ion [M]⁺• would be selected and subjected to fragmentation. The analysis of the fragmentation pathways helps to confirm the connectivity of the atoms. Based on the structure, several key fragmentation pathways can be predicted:

Loss of a Bromine Radical: A primary fragmentation would likely involve the cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br) to form a stable benzyl-type cation.

Loss of a Bromomethyl Radical: Cleavage of the C-C bond between the aromatic ring and a bromomethyl group could lead to the loss of a •CH₂Br radical.

Loss of Formaldehyde (B43269): The methoxy group could induce the loss of formaldehyde (CH₂O) from the molecular ion.

Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91 after the loss of substituents.

Table 2: Predicted MS/MS Fragmentation for "Benzene, 2,4-bis(bromomethyl)-1-methoxy-"

Precursor Ion (m/z) Predicted Fragment Ion Neutral Loss m/z of Fragment
291.91 [M - Br]⁺ •Br 212.99
291.91 [M - CH₂Br]⁺ •CH₂Br 198.98
212.99 [M - Br - CH₂Br]⁺ •CH₂Br 119.05

Chromatographic Techniques for Purity and Molecular Weight Characterization

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and, in the case of polymers, for determining molecular weight characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is widely used for purity assessment of non-volatile compounds. For "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", a reversed-phase HPLC method would typically be employed to determine its purity and separate it from any starting materials or byproducts from its synthesis. sielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the context of "Benzene, 2,4-bis(bromomethyl)-1-methoxy-", GC-MS would be used to identify any volatile impurities, residual solvents from the synthesis, or volatile byproducts of subsequent reactions. researchgate.netbepls.com

The sample is vaporized and separated on a GC column, and the separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a technique used primarily to determine the molecular weight distribution of polymers. wikipedia.orgyoutube.com "Benzene, 2,4-bis(bromomethyl)-1-methoxy-" is a monomer that can be used to synthesize polymers. GPC is not used to analyze the monomer itself but is essential for characterizing the polymers derived from it. windows.netunt.edu

In GPC, a polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of a polymer sample can be determined. lcms.cz

Table 4: Typical GPC System for Polymer Characterization

Component Specification
Solvent/Mobile Phase Tetrahydrofuran (THF)
Columns Series of polystyrene-divinylbenzene columns with a range of pore sizes
Detector Refractive Index (RI) Detector
Calibration Polystyrene standards of narrow molecular weight distribution
Flow Rate 1.0 mL/min

| Temperature | 35 °C |

Thermal Analysis

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. For Benzene, 2,4-bis(bromomethyl)-1-methoxy-, these methods would elucidate its thermal stability, decomposition kinetics, and energetic properties associated with phase changes.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is fundamental for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. A typical TGA experiment would provide data on the onset temperature of decomposition, the percentage of mass loss at various temperature points, and the final residual mass.

No specific TGA data for Benzene, 2,4-bis(bromomethyl)-1-methoxy- is currently available in the reviewed literature. A hypothetical data table for such an analysis would typically include:

Temperature (°C)Mass (%)
Initial100.0
Onset of DecompositionData Not Available
Midpoint of DecompositionData Not Available
FinalData Not Available
This table is for illustrative purposes only, as no experimental data has been found.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This analysis is critical for identifying phase transitions such as melting, crystallization, and glass transitions. The resulting data would include the temperatures at which these events occur and the enthalpy changes associated with them.

No specific DSC data for Benzene, 2,4-bis(bromomethyl)-1-methoxy- has been found in the public domain. A representative data table for DSC findings would present the following types of information:

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting PointData Not AvailableData Not Available
CrystallizationData Not AvailableData Not Available
This table is for illustrative purposes only, as no experimental data has been found.

Future Research Directions and Emerging Opportunities

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of bis(bromomethyl) aromatic compounds often involves the use of hazardous reagents and solvents. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways. Key areas of exploration include:

Green Solvents and Reagents: A significant push towards replacing hazardous solvents like carbon tetrachloride and benzene (B151609) with more environmentally benign alternatives such as 1,2-dichloroethane (B1671644) or acetonitrile (B52724) is anticipated. researchgate.net Research into solvent-free reaction conditions is also a promising avenue. thaiscience.info Furthermore, replacing N-bromosuccinimide (NBS) with elemental bromine in certain protocols can reduce the amount of brominating agent required. researchgate.net

Photocatalysis: Visible-light photocatalysis offers a mild and selective method for C-H functionalization and could be adapted for the synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy-. beilstein-journals.orgresearchgate.netnih.gov This approach utilizes photons as a traceless reagent, minimizing waste and often allowing for reactions to occur at room temperature. rsc.org

Electrochemical Methods: Electrochemical synthesis presents a clean and efficient alternative for bromination reactions. Two-phase electrolysis, for instance, has been shown to produce bis(bromomethyl) arenes in high yields. cecri.res.inresearchgate.net This method avoids the need for harsh chemical oxidants and allows for precise control over the reaction.

Biocatalysis: The use of enzymes for organic synthesis, known as biocatalysis, is a rapidly growing field that offers highly selective and environmentally friendly reaction pathways. cecri.res.in Exploring enzymatic bromination of methoxybenzene derivatives could lead to highly efficient and sustainable production methods. researchgate.net

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. nih.govbeilstein-journals.org Developing a flow-based synthesis for Benzene, 2,4-bis(bromomethyl)-1-methoxy- would enable more efficient and controlled production.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving its synthesis, future research will focus on unlocking new reaction pathways and developing novel catalytic systems to expand the synthetic utility of Benzene, 2,4-bis(bromomethyl)-1-methoxy-.

Photocatalytic C-H Functionalization: The methoxy (B1213986) group and the benzene ring itself offer sites for C-H functionalization. Photocatalysis can be employed for the late-stage functionalization of complex molecules, suggesting that the core of Benzene, 2,4-bis(bromomethyl)-1-methoxy- could be further modified after the introduction of the bromomethyl groups. nih.gov

Biocatalytic Derivatization: Enzymes could be used to selectively modify the structure of Benzene, 2,4-bis(bromomethyl)-1-methoxy- and its derivatives. For example, enzymatic hydroxylation of C-H bonds could introduce new functional groups, leading to a wider range of accessible molecules. nih.gov

Novel Catalytic Systems: The development of new catalysts, including organocatalysts and metal-based catalysts, will be crucial for exploring new reactivity. For instance, olefin-catalyzed aromatic bromination has been shown to be effective under biocompatible conditions and could be explored for the synthesis and further modification of related compounds. researchgate.net

Expansion into Advanced Functional Materials and Nanotechnology

The bifunctional nature of Benzene, 2,4-bis(bromomethyl)-1-methoxy- makes it an excellent candidate for the construction of advanced functional materials and for applications in nanotechnology.

Polymers and Crosslinking Agents: The two bromomethyl groups can react with various monomers to form functional polymers. scispace.commdpi.com This compound can also act as a crosslinking agent to modify the properties of existing polymers, enhancing their thermal stability and mechanical strength. epo.org

Macrocycles and Supramolecular Chemistry: The rigid aromatic core and the reactive side chains make this compound an ideal building block for the synthesis of macrocycles. nih.govnih.gov These macrocycles can have applications in host-guest chemistry, molecular recognition, and as synthetic ion channels. The use of similar bis(bromomethyl)benzene derivatives in the synthesis of macrocycles for peptide drug development highlights this potential. researchgate.net

Metal-Organic Frameworks (MOFs): The bromomethyl groups can be converted to other functionalities, such as carboxylic acids or nitrogen-containing ligands, which can then be used to construct MOFs. These materials have potential applications in gas storage and separation.

Nanoparticle Synthesis and Functionalization: Benzene, 2,4-bis(bromomethyl)-1-methoxy- and its derivatives could be used in the template-assisted synthesis of nanoparticles, controlling their size and shape. researchgate.netrsc.orgresearchgate.net Furthermore, the reactive nature of the bromomethyl groups allows for the functionalization of nanoparticle surfaces, enabling their use in targeted drug delivery and other biomedical applications. nih.govnih.govmdpi.commdpi.com

Integration of Machine Learning and AI in Chemical Design and Prediction

The integration of machine learning and artificial intelligence (AI) is set to revolutionize chemical research, and Benzene, 2,4-bis(bromomethyl)-1-methoxy- will be no exception.

Predictive Modeling: AI algorithms can be trained to predict the properties of novel derivatives of Benzene, 2,4-bis(bromomethyl)-1-methoxy- before they are synthesized, saving time and resources. Computational studies can also predict the regioselectivity of reactions involving substituted benzynes and other reactive intermediates. researchgate.net

Reaction Pathway Prediction: Computational tools can help in the discovery of new and efficient synthetic routes by predicting plausible reaction pathways and identifying potential side reactions. nih.govnih.gov This can accelerate the development of the sustainable synthetic methods discussed in section 7.1.

De Novo Design of Materials: AI can be used to design new materials with desired properties based on the Benzene, 2,4-bis(bromomethyl)-1-methoxy- scaffold. This could lead to the discovery of novel polymers, MOFs, or other functional materials with tailored characteristics.

Multi-disciplinary Applications beyond Traditional Organic Chemistry

The versatility of Benzene, 2,4-bis(bromomethyl)-1-methoxy- opens up opportunities for its application in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzene, 2,4-bis(bromomethyl)-1-methoxy-?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or alkylation. A common approach involves bromination of a dimethoxybenzene precursor using bromomethylating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, refluxing with a base like Cs₂CO₃ in DMF at 80°C facilitates alkylation (as seen in analogous bromomethylation reactions) . Purification via column chromatography (ethyl acetate/petroleum ether gradients) is recommended for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for methoxy (-OCH₃) at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range (split due to substituents), and bromomethyl (-CH₂Br) groups at ~4.3–4.5 ppm .
  • IR : Peaks for C-Br stretching (~550–650 cm⁻¹) and aromatic C-O (methoxy) at ~1250 cm⁻¹ .
  • Cross-validate with computational models (e.g., PubChem’s InChI data) to resolve ambiguities .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Use fume hoods to avoid inhalation of brominated vapors. Wear nitrile gloves and eye protection due to potential skin/eye irritation from bromomethyl groups. Store in sealed containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

  • Methodological Answer : Slow evaporation from a dichloromethane/hexane mixture often yields suitable crystals. If twinning occurs, use SHELXL for refinement, leveraging its robustness for small-molecule structures with high-resolution data . For low-quality crystals, consider synchrotron radiation to enhance data resolution .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodological Answer : Competing Friedel-Crafts alkylation or over-bromination may occur if stoichiometry or temperature is not tightly controlled. Monitor reaction progress via TLC and optimize brominating agent equivalents. For example, using K₂CO₃ instead of Cs₂CO₃ in DMF can alter reaction kinetics and reduce byproducts .

Q. How does computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model the electron-withdrawing effects of bromomethyl groups on aromatic rings, predicting sites for Suzuki-Miyaura coupling. Compare HOMO/LUMO maps (generated using PubChem’s InChI descriptors) to identify reactive positions .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies?

  • Resolution : Variations arise from impurities or polymorphic forms. Reproduce purification steps (e.g., recrystallization in ethanol vs. hexane) and validate purity via HPLC (≥95% area under the curve) . Cross-reference with NIST’s thermochemical data for benchmark values .

Q. How to resolve discrepancies in reaction yields for bromomethylation?

  • Resolution : Differences in solvent polarity (DMF vs. THF) and base strength (Cs₂CO₃ vs. K₂CO₃) significantly impact yields. Conduct Design of Experiments (DoE) to optimize parameters, focusing on temperature (60–100°C) and reagent ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.